molecular formula C14H20O2 B1355354 Octahydro-1H-4,7-methanoinden-5-yl methacrylate CAS No. 34759-34-7

Octahydro-1H-4,7-methanoinden-5-yl methacrylate

Cat. No. B1355354
CAS RN: 34759-34-7
M. Wt: 220.31 g/mol
InChI Key: NWAHZAIDMVNENC-UHFFFAOYSA-N
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Description

Octahydro-1H-4,7-methanoinden-5-yl methacrylate is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 g/mol . The compound is also known by several synonyms, including 8-tricyclo [5.2.1.02,6]decanyl 2-methylprop-2-enoate and tricyclo [5.2.1.0?,?]decan-8-yl 2-methylprop-2-enoate .


Molecular Structure Analysis

The InChI code for Octahydro-1H-4,7-methanoinden-5-yl methacrylate is 1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h9-13H,1,3-7H2,2H3 . This code represents the molecular structure of the compound. The compound’s structure can also be represented by the canonical SMILES string: CC(=C)C(=O)OC1CC2CC1C3C2CCC3 .


Physical And Chemical Properties Analysis

Octahydro-1H-4,7-methanoinden-5-yl methacrylate has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 220.146329876 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Bromination Studies

The thermal and photobromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene has been investigated. This research led to the formation of various brominated products, demonstrating the reactivity of these compounds under different conditions. The proposed mechanism for product distribution was thoroughly discussed in the study by Ozer, Kilbas, and Balcı (2013) (Ozer et al., 2013).

Synthesis of Azapolycyclic Scaffolds

Palchykov et al. (2020) reported a convenient method for the multigram scale synthesis of compounds containing the novel octahydro-1H-2,5-epimino-4,7-methanoindene azapolycyclic system. This synthesis involves the domino aminolysis of dicyclopentadiene diepoxide in water, showcasing an advancement in the preparation of complex organic compounds (Palchykov et al., 2020).

Advanced Organic Synthesis

Lebold et al. (2012) presented an efficient synthesis method for the octahydro-1H-2,4-methanoindene core of phragmalin-type limonoids. The success of this synthetic route demonstrates the potential of octahydro-1H-4,7-methanoindene derivatives in creating complex organic molecules (Lebold et al., 2012).

Catalyst Development

Fackler et al. (2010) synthesized a chiral epoxidation catalyst based on a tricyclic octahydro-1H-4,7-methanoisoindol-1-one scaffold. This study highlights the catalyst's high enantio- and regioselectivity in epoxidation reactions, offering insights into the development of sophisticated catalysts (Fackler et al., 2010).

Copolymerization and Material Synthesis

Barim et al. (2014) investigated the copolymerization of cyclohexene-3-yl methyl methacrylate with styrene. This study provides valuable information on the synthesis, characterization, and thermal properties of copolymers, contributing to the development of new materials (Barim et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with the compound include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It’s recommended to handle the compound with appropriate personal protective equipment, and in case of contact with skin or eyes, rinse thoroughly and seek medical advice if irritation persists .

properties

IUPAC Name

8-tricyclo[5.2.1.02,6]decanyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h9-13H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAHZAIDMVNENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CC1C3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34755-33-4
Record name 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34755-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401309677
Record name Dicyclopentanyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1H-4,7-methanoinden-5-yl methacrylate

CAS RN

34759-34-7
Record name Dicyclopentanyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34759-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclopentanyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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